Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one
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Overview
Description
Benzo[6,7]bicyclo[321]oct-6-en-3-one is a bicyclic compound with a unique structure that includes a benzene ring fused to a bicyclo[321]octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate . Another method involves the photochemical intramolecular cycloaddition of oxazole derivatives, which leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but containing a nitrogen atom.
Uniqueness
Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one is unique due to its specific ring structure and the presence of a benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H12O |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C12H12O/c13-12-6-5-8-7-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 |
InChI Key |
SQHHJTCSYZUHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1C3=CC=CC=C23 |
Origin of Product |
United States |
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